Ethyl 3-ethoxy-2-nitroacrylate

説明

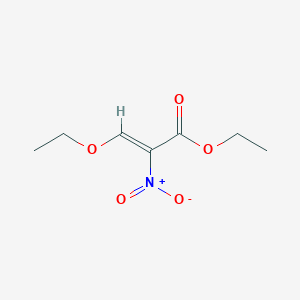

Ethyl 3-ethoxy-2-nitroacrylate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Ethyl 3-ethoxy-2-nitroacrylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for functionalization that leads to biologically active derivatives.

- Synthesis of Antimicrobial Agents : The compound has been utilized in the synthesis of antibiotics such as levofloxacin and ciprofloxacin. These drugs are vital in treating bacterial infections, showcasing the compound's importance in pharmaceutical development .

- Development of Anti-Cancer Drugs : Research has indicated that derivatives of this compound can be employed in the creation of anti-cancer agents. For instance, it has been used to synthesize pyrimidine derivatives that act as inhibitors for specific cancer-related proteins .

Organic Synthesis

This compound is extensively used as a building block in organic synthesis due to its reactive nitro group and ethoxy substituent, which facilitate various chemical transformations.

- Conjugate Addition Reactions : The compound participates in conjugate addition reactions, leading to the formation of more complex structures. This is particularly useful in synthesizing β-nitroamines and other nitrogen-containing heterocycles .

- Cycloaddition Reactions : this compound has been involved in cycloaddition reactions with dipolar species, producing valuable cyclic compounds. These reactions are significant for creating scaffolds that can be further modified for drug development .

Material Science

The compound's properties make it suitable for applications beyond pharmaceuticals, particularly in the field of materials science.

- Polymer Chemistry : this compound can be polymerized to form new polymeric materials with potential applications in coatings, adhesives, and other industrial products. Its ability to undergo radical polymerization opens avenues for creating functionalized polymers .

Case Study 1: Synthesis of Novel Inhibitors

A study demonstrated the use of this compound in synthesizing novel inhibitors for inflammatory diseases. The derivatives exhibited significant biological activity, highlighting the compound's potential in drug discovery .

Case Study 2: Development of Functionalized Polymers

Research focused on utilizing this compound to develop functionalized polymers with enhanced properties for industrial applications. The resulting materials showed improved adhesion and thermal stability compared to traditional polymers .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibiotics (levofloxacin, etc.) | Essential for developing effective antimicrobial agents |

| Organic Synthesis | Conjugate addition reactions | Useful for synthesizing β-nitroamines |

| Material Science | Polymer production | Enhanced properties in coatings and adhesives |

| Case Studies | Novel inhibitor development | Significant biological activity against inflammation |

化学反応の分析

Nucleophilic Addition and Substitution

The compound undergoes SNV (Stille–Nazarov–Volhardt) and Michael-type additions due to its electron-deficient structure. For example:

-

Reaction with imidazole leads to dimerization via SNV mechanisms instead of expected substitution, forming a heterocyclic product .

-

Conjugate additions with nucleophiles like hydroquinone or hydrazine derivatives are possible, though less studied for this specific compound .

Dimerization and Polymerization

Ethyl 3-ethoxy-2-nitroacrylate demonstrates a propensity for dimerization under certain conditions:

-

Imidazole-mediated reaction : Results in a dimeric product instead of a monomeric substitution product, suggesting competing reaction pathways .

-

Polymerization : Likely occurs without stabilization agents, as noted in analogous nitroalkenes .

Cycloaddition Reactions

The compound participates in pericyclic reactions , including:

Reaction with Bases and Amines

-

Base-mediated transformations : Organic bases like triethylamine or pyridine may facilitate elimination or hydrolysis, though direct evidence for this compound is lacking. Analogous nitroacrylates undergo hydrolysis under alkaline conditions .

-

Amine reactions : Potential for Mannich-type reactions or nucleophilic attacks, as observed in similar nitroalkenes .

Formation of Heterocycles

The compound serves as a precursor to biologically active heterocycles:

-

Indolizine derivatives : Formed via cyclization with specific reagents .

-

Spiro-oxazine N-oxides : Analogous nitroalkenes form spiro-oxazines with Fischer’s base, suggesting similar reactivity .

Mechanistic Insights

特性

IUPAC Name |

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRBAZRGVXAEOT-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276682 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-23-3 | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。